molecular formula C11H10ClNO4 B1422413 Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate CAS No. 1221792-89-7

Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate

Cat. No.: B1422413
CAS No.: 1221792-89-7
M. Wt: 255.65 g/mol
InChI Key: BGOWQQSPNNKIAM-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a chloromethyl group, a methoxy group, and a carboxylate ester group attached to the benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Substituted benzoxazole derivatives.

    Oxidation: Oxidized products such as carboxylic acids or aldehydes.

    Reduction: Reduced products such as alcohols or amines.

    Hydrolysis: Carboxylic acids and methanol.

Scientific Research Applications

Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of their activity. The methoxy and ester groups may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(chloromethyl)-5-methoxybenzoxazole: Lacks the carboxylate ester group.

    Methyl 2-(bromomethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate: Contains a bromomethyl group instead of a chloromethyl group.

    Methyl 2-(chloromethyl)-5-hydroxy-1,3-benzoxazole-7-carboxylate: Contains a hydroxy group instead of a methoxy group.

Uniqueness

Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the chloromethyl group allows for nucleophilic substitution reactions, while the methoxy and ester groups enhance its solubility and potential interactions with biological targets .

Properties

IUPAC Name

methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4/c1-15-6-3-7(11(14)16-2)10-8(4-6)13-9(5-12)17-10/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOWQQSPNNKIAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)N=C(O2)CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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